Phosphorodiamidic fluoride, N,N'-dipropyl-
Description
Phosphorodiamidic fluoride, N,N'-dipropyl- (IUPAC name: N,N′-dipropylphosphorodiamidic fluoride), is an organophosphorus compound characterized by a central phosphorus atom bonded to two dipropylamino groups and one fluoride. Structurally, it belongs to the phosphorodiamidic acid derivatives, where the phosphorus is in the +5 oxidation state, with the general formula (R₂N)₂P(O)F (R = alkyl/aryl).
Properties
CAS No. |
2251-43-6 |
|---|---|
Molecular Formula |
C6H16FN2OP |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
N-[fluoro(propylamino)phosphoryl]propan-1-amine |
InChI |
InChI=1S/C6H16FN2OP/c1-3-5-8-11(7,10)9-6-4-2/h3-6H2,1-2H3,(H2,8,9,10) |
InChI Key |
HNCJVPKMVIWGJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNP(=O)(NCCC)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of phosphorodiamidic fluoride, N,N’-dipropyl- can be achieved through several methods. One common approach involves the reaction of phosphorus halides with amines. For instance, phosphorus oxychloride can react with diisopropylamine in the presence of a fluoride source to yield the desired product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities. The choice of reagents and reaction conditions can be optimized to improve yield and purity.
Chemical Reactions Analysis
Phosphorodiamidic fluoride, N,N’-dipropyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form phosphorodiamidic oxides or reduction to yield different phosphorodiamidic derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives and amines.
Common reagents used in these reactions include halides, oxidizing agents, reducing agents, and water. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphorodiamidic fluoride, N,N’-dipropyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphoramide derivatives.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies and enzyme inhibition research.
Medicine: Its potential as a pharmacological agent is being explored, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which phosphorodiamidic fluoride, N,N’-dipropyl- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .
Comparison with Similar Compounds
N,N′-Diisopropylphosphorodiamidic Fluoride (Mipafox)
- Molecular Formula : C₆H₁₆FN₂OP
- CAS RN : 371-86-8
- Structure : Features two isopropyl groups (CH(CH₃)₂) attached to the nitrogen atoms.
- Properties :
- Applications: Used in laboratory studies to model organophosphate-induced neurotoxicity .
N,N-Dimethylphosphorodiamidic Dichloride
- Molecular Formula: C₂H₆Cl₂NOP
- CAS RN : 677-43-0
- Structure : Contains two methyl groups (CH₃) and two chlorine atoms bound to phosphorus.
- Properties: Reactivity: The dichloride group enhances electrophilicity, making it a precursor in phosphorylation reactions. Applications: Intermediate in synthesizing organophosphate pesticides and flame retardants .
N,N-Dipropylphosphoramidic Dichloride
- Molecular Formula: C₆H₁₄Cl₂NOP
- CAS RN : 40881-98-9
- Structure: Dipropylamino groups with two chlorides on phosphorus.
- Properties: Higher lipophilicity (predicted logP >5.2) compared to the fluoride analog due to chlorine substituents. Reactivity: Used in nucleophilic substitution reactions to generate thio- or selenophosphate derivatives .
N-(1-(Dipropylamino)ethylidene)-P-methylphosphonamidic Fluoride
- Molecular Formula : C₉H₂₀FN₂OP (inferred from )
- Structure: Combines a dipropylaminoethylidene group with a methyl-phosphonamidic fluoride backbone.
- Properties: Hybrid structure merges phosphonamidic and phosphorodiamidic features. Potential use in coordination chemistry due to the imine group .
Structural and Functional Analysis
Substituent Effects on Reactivity
- Alkyl Chain Length: Dipropyl vs. Dimethyl vs. Dipropyl: Shorter chains (e.g., methyl) reduce steric hindrance, enhancing reactivity in phosphorylation reactions .
Physical Properties
- Phase Transitions :
- Solubility : Dipropyl derivatives are generally less soluble in polar solvents than dimethyl analogs but more soluble than dibutyl variants .
Biological Activity
Phosphorodiamidic fluoride, N,N'-dipropyl- (commonly referred to as dipropyl phosphorodiamidic fluoride), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
Phosphorodiamidic fluoride is characterized by the presence of a phosphorous atom bonded to two dipropyl groups and a fluoride ion. Its chemical structure can be represented as follows:
This compound belongs to a class of organophosphorus compounds known for their diverse biological activities, including enzyme inhibition and potential therapeutic applications.
Mechanisms of Biological Activity
Synthesis of Phosphorodiamidic Fluoride
The synthesis of phosphorodiamidic fluoride typically involves the reaction of phosphorus trichloride with amines and fluorinating agents. The general synthetic pathway can be summarized as follows:
- Starting Materials : Phosphorus trichloride (PCl₃), dipropylamine.
- Reaction Conditions : The reaction is conducted under controlled temperatures to manage the reactivity of phosphorus derivatives.
- Purification : Post-reaction purification is essential to isolate the desired product from by-products.
Case Study 1: Antitumor Activity
Research has indicated that fluorinated analogs of phosphorodiamidic compounds exhibit notable antitumor activity. For example, compounds similar in structure have shown a biphasic dose-response relationship in sensitive cancer cell lines, suggesting that modifications at the phosphorus center can lead to enhanced cytotoxicity against specific tumors .
| Compound | Activity | Cell Line | Reference |
|---|---|---|---|
| Dipropyl Phosphorodiamidic Fluoride | Potential Inhibitor | MCF-7 (Breast Cancer) | |
| Analog A | Antitumor | PC-3 (Prostate Cancer) |
Case Study 2: Urease Inhibition
In studies focusing on urease inhibitors, compounds structurally related to dipropyl phosphorodiamidic fluoride have demonstrated significant inhibitory effects on urease activity. This property is crucial for developing treatments for urease-related disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
